molecular formula C9H21N3O B118653 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol CAS No. 145708-28-7

3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol

Cat. No. B118653
M. Wt: 187.28 g/mol
InChI Key: ARTMZCULTZZQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AEPP, and it is a derivative of piperazine. AEPP is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of AEPP is not fully understood. However, it is known that AEPP can interact with proteins and peptides through hydrogen bonding and electrostatic interactions. AEPP can also modify the charge and hydrophobicity of proteins, which can affect their interactions with other molecules.

Biochemical And Physiological Effects

AEPP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that AEPP can increase the solubility and stability of proteins. AEPP has also been shown to improve the activity of enzymes and increase the binding affinity of peptides to their targets.

Advantages And Limitations For Lab Experiments

One of the main advantages of AEPP is its versatility. AEPP can be used in a range of scientific research applications, making it a valuable tool for researchers. AEPP is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources.
One of the limitations of AEPP is its potential toxicity. AEPP has been shown to be cytotoxic in some cell lines, which may limit its use in certain applications. AEPP can also modify the properties of proteins in unpredictable ways, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol. One potential direction is the development of AEPP-based drug delivery systems. AEPP has been shown to improve the solubility and bioavailability of drugs, which could lead to the development of more effective treatments for a range of diseases.
Another potential direction is the study of AEPP-modified proteins and peptides. AEPP can modify the charge and hydrophobicity of proteins, which can affect their interactions with other molecules. This could lead to the development of new therapeutic agents and the discovery of new biological pathways.
Conclusion:
In conclusion, 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol is a versatile compound that has many potential applications in scientific research. AEPP has been studied for its potential as a drug delivery system, a therapeutic agent, and a tool for studying protein-ligand interactions. While there are some limitations to the use of AEPP, its versatility and accessibility make it a valuable tool for researchers. There are many potential future directions for research on AEPP, including the development of new drug delivery systems and the study of AEPP-modified proteins and peptides.

Synthesis Methods

The synthesis of 3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol can be achieved by reacting 1-(2-Hydroxyethyl)piperazine with 3-chloropropan-1-ol. This reaction results in the formation of AEPP as a white crystalline solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

AEPP has been used in various fields of scientific research. In pharmacology, AEPP has been studied for its potential as a drug delivery system. AEPP has been shown to improve the solubility and bioavailability of drugs, making it an attractive option for drug development. AEPP has also been studied for its potential as a therapeutic agent in the treatment of cancer, neurological disorders, and infectious diseases.
In biochemistry, AEPP has been used as a tool to study protein-ligand interactions. AEPP can be used to modify proteins and peptides, allowing for the study of their interactions with other molecules. AEPP has also been used to prepare glycosylated peptides, which have potential applications in drug development.

properties

CAS RN

145708-28-7

Product Name

3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol

Molecular Formula

C9H21N3O

Molecular Weight

187.28 g/mol

IUPAC Name

3-[4-(2-aminoethyl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C9H21N3O/c10-2-4-12-7-5-11(6-8-12)3-1-9-13/h13H,1-10H2

InChI Key

ARTMZCULTZZQJU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCO)CCN

Canonical SMILES

C1CN(CCN1CCCO)CCN

Origin of Product

United States

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